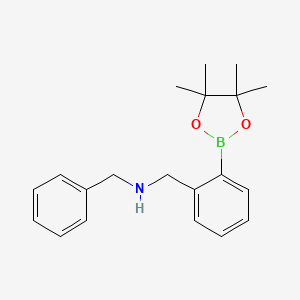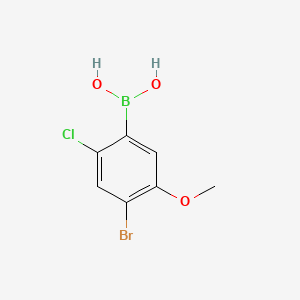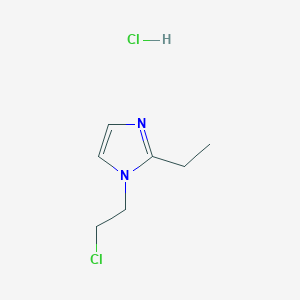
5-Bromo-2,3-difluorobenzyl alcohol
Übersicht
Beschreibung
“5-Bromo-2,3-difluorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrF2O . It has an average mass of 223.015 Da and a monoisotopic mass of 221.949173 Da .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2,3-difluorobenzyl alcohol” were not found, general strategies for alcohol synthesis can be applied. For instance, alcohols can be synthesized from carbon nucleophiles and ketones . The carbon bearing the hydroxyl group is the electrophilic carbon in the ketone, and the sp-hybridized carbon bonded to the hydroxyl-bearing carbon is the nucleophilic carbon in the alkynide ion .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2,3-difluorobenzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group) with bromine and fluorine substituents on the benzene ring and a hydroxyl group attached to the CH2 group . The positions of these substituents on the benzene ring give the compound its name.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical and Organic Synthesis
-
Antiparasitic Drug Development
- A compound similar to 5-Bromo-2,3-difluorobenzyl alcohol, specifically 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (GQ-238), has been studied for its antiparasitic activity .
- This compound has shown promising results against parasites like Schistosoma mansoni and Trypanosoma cruzi . The compound was tested in vitro against these parasites.
- The results showed that GQ-238 killed 100% of adult S. mansoni worms at a concentration of 100 µg/mL in 24 hours .
-
Fluorinated Building Blocks
-
Chemical Synthesis Studies
-
Intermediates in Pharmaceutical and Organic Synthesis
-
Chemical Synthesis Studies
Safety And Hazards
While specific safety data for “5-Bromo-2,3-difluorobenzyl alcohol” was not found, similar compounds like “2,3-Difluorobenzyl alcohol” are considered hazardous. They are combustible liquids that can cause skin and eye irritation. In case of contact, it is advised to wash with plenty of soap and water. If irritation persists, medical advice should be sought .
Eigenschaften
IUPAC Name |
(5-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWGHIPHGWOMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluorobenzyl alcohol | |
CAS RN |
887585-71-9 | |
| Record name | 5-Bromo-2,3-difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



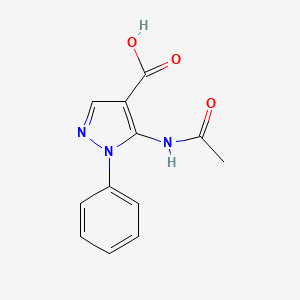

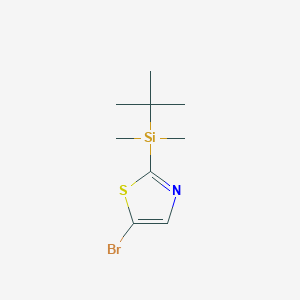
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
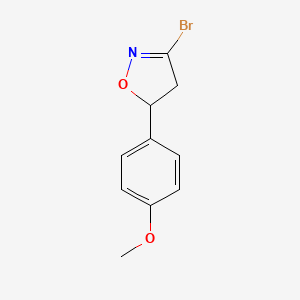

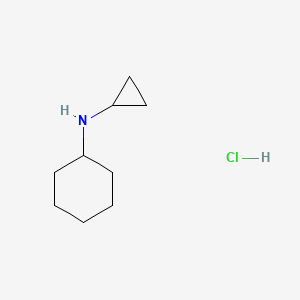

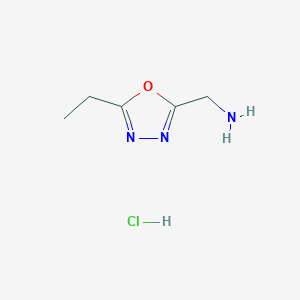
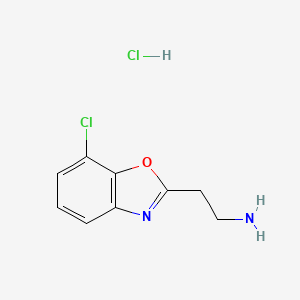
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)
